6-(Diethylamino)quinoxaline-5,8-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62471-81-2 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-(diethylamino)quinoxaline-5,8-dione |
InChI |
InChI=1S/C12H13N3O2/c1-3-15(4-2)8-7-9(16)10-11(12(8)17)14-6-5-13-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
FELSLGGKSWEUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=NC=CN=C2C1=O |
Origin of Product |
United States |
The Pivotal Role of Quinoxaline 5,8 Dione Scaffolds in Modern Chemical Science and Technology
The quinoxaline (B1680401) core is a privileged scaffold in medicinal chemistry and materials science due to its versatile biological activities and unique electronic properties. acs.orgsphinxsai.com The addition of the dione (B5365651) functionality at the 5 and 8 positions creates a quinonoid system, which is pivotal to the diverse applications of these compounds. This structural feature imparts significant redox activity and the potential for intramolecular charge transfer, making them highly attractive for various scientific pursuits.
In the realm of materials science , quinoxaline-based architectures are integral to the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. researchgate.net Their inherent electron-accepting nature, which can be finely tuned through chemical modification, allows for the creation of materials with desirable electronic and photophysical properties. researchgate.netwu.ac.th The introduction of substituents, such as amino groups, can further modulate these properties, influencing the material's color, fluorescence, and charge transport capabilities.
From a medicinal chemistry perspective, the quinoxaline-5,8-dione (B3348068) scaffold is a recurring motif in compounds exhibiting a wide range of biological effects. Research has highlighted the potent antiproliferative activity of certain derivatives, suggesting their potential as anticancer agents. nih.govipp.pt For instance, a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones demonstrated significant inhibitory activity against the proliferation of vascular smooth muscle cells. nih.gov Furthermore, some quinoxaline derivatives have been investigated for their antiviral properties. nih.gov The mechanism of action for these biological activities is often attributed to the ability of the quinonoid ring to undergo redox cycling or to intercalate with DNA.
The general synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net For quinoxaline-5,8-diones, synthetic strategies may involve the oxidation of corresponding hydroquinones or the modification of pre-formed quinoxaline systems.
Research Trajectories for 6 Diethylamino Quinoxaline 5,8 Dione and Its Analogs
General Synthetic Routes to Quinoxaline-5,8-dione Systems
The formation of the fundamental quinoxaline (B1680401) structure is a critical first step, which can then be elaborated to the desired dione.
The most traditional and widely used method for assembling the quinoxaline ring involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubgoogle.com This reaction, first reported in 1884, forms the pyrazine (B50134) ring fused to the benzene (B151609) ring. encyclopedia.pub The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both the o-phenylenediamine and the dicarbonyl reactant. sapub.orgchim.it
The reaction is typically carried out in solvents like ethanol (B145695) or acetic acid, often under reflux conditions. acgpubs.org Numerous catalysts have been developed to improve yields and reaction conditions, including cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), iodine, and various Lewis acids. encyclopedia.pubsapub.org Green chemistry approaches have also been explored, utilizing water as a solvent or solvent-free conditions to minimize environmental impact. encyclopedia.pubresearchgate.net
A key precursor for many quinoxaline-5,8-diones is a 5,8-dimethoxyquinoxaline (B8634984) derivative. This intermediate is commonly prepared by the condensation of 1,4-dimethoxy-2,3-diaminobenzene with a suitable 1,2-dicarbonyl compound, such as benzil (B1666583) or pyruvic aldehyde. niscpr.res.inresearchgate.net The resulting 5,8-dimethoxyquinoxaline can then undergo oxidative demethylation to yield the target quinoxaline-5,8-dione. niscpr.res.in
Table 1: Examples of Catalysts Used in Quinoxaline Synthesis via Condensation
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cerium (IV) Ammonium Nitrate (CAN) | o-Phenylenediamine, Benzil | Acetonitrile, Room Temp, 20 min | 80-98% | encyclopedia.pub |
| Hexafluoroisopropanol (HFIP) | o-Phenylenediamine, Benzil | Solvent-free, Room Temp, 20 min | 95% | encyclopedia.pub |
| Pyridine | 1,2-Phenylenediamines, Phenacyl Bromide | THF, Room Temp | Excellent | acgpubs.org |
Beyond the classical condensation, other cyclization strategies are employed to form the quinoxaline ring system. These can involve intramolecular reactions of suitably functionalized precursors. For instance, the synthesis of quinoxaline-2,3-diones can be achieved by the reaction of 1,2-diamino aromatics with diethyl oxalate. sapub.orgresearchgate.net
Another approach involves starting from p-dimethoxybenzene. nih.gov A typical sequence includes:
Nitration of 1,4-dimethoxybenzene (B90301) to yield a mixture of dinitro isomers.
Separation of the isomers followed by reduction of the nitro groups to form 1,4-dimethoxy-2,3-diaminobenzene. nih.gov
Condensation with a 1,2-dicarbonyl compound to form the 5,8-dimethoxyquinoxaline. niscpr.res.innih.gov
Oxidative demethylation to afford the quinoxaline-5,8-dione. niscpr.res.in
More modern methods involve domino reactions and oxidative cyclizations. For example, quinoxalines can be synthesized from o-nitroanilines, which serve as precursors to o-phenylenediamines in situ. chim.it Additionally, various catalytic systems, including those based on copper and cobalt, enable the cyclization of substrates like 2-iodoanilines with alkynes or arylacetaldehydes. organic-chemistry.org
The Diels-Alder reaction provides a powerful method for constructing carbocyclic and heterocyclic rings. sigmaaldrich.com In the context of quinoxaline synthesis, it is particularly useful for building complex, polycyclic systems. Quinoxaline-5,8-diones, acting as dienophiles, can react with various dienes in [4+2] cycloaddition reactions. niscpr.res.innih.gov This approach is valuable for creating cycloadducts that are key intermediates in the synthesis of natural products. niscpr.res.in
The regioselectivity of the Diels-Alder reaction involving unsymmetrical quinoxaline-5,8-diones is a critical aspect. Computational studies have been used to model and predict the outcome of the cycloaddition, determining whether the diene will attack the quinonoid ring or the heterocyclic ring. niscpr.res.in This allows for a more controlled and predictable synthesis of specific isomers. The reaction of 2,3-dimethyl-5,8-quinoxalinedione (B3350443) has been studied as a dienophile in such reactions. acs.org
Strategies for Alkylamino-Substituted Quinoxaline-5,8-diones
Once the quinoxaline-5,8-dione scaffold is in hand, the next step is the introduction of the diethylamino group at the C-6 position.
The introduction of an amino group onto the quinoxaline-5,8-dione core is typically achieved through nucleophilic substitution or addition reactions. Amines can react with quinoline-5,8-diones, often leading to the formation of 6- or 7-substituted derivatives. mdpi.com
For example, a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones were synthesized to evaluate their biological activities. nih.gov This indicates that amination reactions on a pre-functionalized quinoxaline-5,8-dione core are a viable synthetic strategy. The reaction of amines with 6,7-dihalogeno-5,8-quinolinediones can lead to either mono- or disubstituted products, depending on the reaction conditions. mdpi.com While direct synthesis of this compound is not extensively detailed in the provided results, the general reactivity pattern of quinoline-5,8-diones with amines suggests that diethylamine (B46881) could be used as a nucleophile to substitute a suitable leaving group (e.g., a halogen) at the C-6 position of a quinoxaline-5,8-dione precursor.
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. imperial.ac.ukslideshare.net While specific examples of converting a functional group on the quinoxaline-5,8-dione ring directly to a diethylamino group are not prominent in the search results, several general principles of FGI can be considered as plausible synthetic routes.
For instance, if a 6-aminoquinoxaline-5,8-dione could be synthesized, it could potentially undergo N-alkylation with ethyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base to yield the target this compound. Another potential route could involve the reductive amination of a 6-formyl or 6-keto precursor on the quinoxaline ring, reacting it with diethylamine and a suitable reducing agent. A further possibility is the conversion of a hydroxyl group at the C-6 position to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with diethylamine. vanderbilt.edu These represent standard synthetic transformations that could be applied to the quinoxaline-5,8-dione system.
Advanced Spectroscopic Characterization and Elucidation of 6 Diethylamino Quinoxaline 5,8 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual protons and carbon atoms. For quinoxaline-5,8-dione (B3348068) derivatives, ¹H and ¹³C NMR are fundamental, while advanced multi-dimensional techniques offer deeper structural probing.
The ¹H NMR spectrum of a molecule offers a detailed map of the proton environments. In the case of quinoxaline (B1680401) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. amazonaws.comnih.gov The specific chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents on the quinoxaline ring system. For instance, in a series of 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones, the chemical shifts of the aromatic protons are influenced by the substituent at the 5-position. acs.org
The protons of the diethylamino group in 6-(diethylamino)quinoxaline-5,8-dione are expected to show characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom would appear as a quartet, while the terminal methyl protons (-CH₃) would present as a triplet, with their exact chemical shifts influenced by the electronic effects of the quinoxaline-5,8-dione core.
Interactive Data Table: Representative ¹H NMR Data for Quinoxaline Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Quinoxaline | Aromatic | 7.70 - 8.80 | m | - | chemicalbook.com |
| 6,7-dichloro-5-substituted-quinoxaline-2,3-dione | Aromatic | Varies | - | - | acs.org |
| Tetracyclic Quinoxaline Derivative | Aromatic | 6.38 - 8.02 | m | 7.3, 1.4 | amazonaws.com |
| Amide VIa-c | Amide NH | 10.58 - 11.93 | s (broad) | - | nih.gov |
| Pyrazole derivative 4 | OH | 12.35 | s (exchangeable) | - | temple.edu |
Note: 'm' denotes a multiplet, 's' a singlet. The data presented are for related quinoxaline structures to provide a comparative context.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The carbonyl carbons (C=O) of the dione (B5365651) moiety are particularly diagnostic, appearing significantly downfield, typically in the range of δ 170-185 ppm. bas.bg The aromatic carbons of the quinoxaline ring give rise to a series of signals in the δ 110-150 ppm region. nih.govchemicalbook.com
The carbons of the diethylamino substituent will also have characteristic chemical shifts. The methylene carbons (-CH₂) are expected to resonate at a different frequency than the methyl carbons (-CH₃), providing further confirmation of the structure. The precise chemical shifts are sensitive to the electronic environment and can be used to probe the effects of substitution on the quinoxaline ring. rsc.org
Interactive Data Table: Representative ¹³C NMR Data for Quinoxaline Derivatives
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |
| Quinoxaline | Aromatic | 129.2 - 143.1 | chemicalbook.com |
| 1,10-phenanthroline-5,6-dione | Carbonyl (C=O) | ~180 | rsc.org |
| Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | Carbonyl (C=O) | 155.34, 171.10 | bas.bg |
| Tetracyclic Quinoxaline Derivative | Aromatic/Carbonyl | 111.3 - 197.3 | amazonaws.com |
| Quinoxaline-based sulfonamide | Aromatic/Carbonyl | 114.66 - 176.33 | temple.edu |
Note: The data presented are for related structures to provide a comparative context for the expected chemical shifts in this compound.
While ¹H and ¹³C NMR provide fundamental structural information, complex structures and subtle stereochemical details often require the use of advanced multi-dimensional NMR techniques. These include:
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular framework, especially for connecting substituents to the main ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation.
For this compound, these techniques would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the diethylamino group to the C6 position of the quinoxaline core.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding characteristics.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione functionality. These typically appear in the region of 1650-1700 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the quinoxaline ring will also give rise to characteristic bands in the 1400-1600 cm⁻¹ region. nih.gov The C-N stretching vibration of the diethylamino group is expected around 1325–1314 cm⁻¹. mdpi.com
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. For quinoxaline derivatives, characteristic bands can be observed that are sensitive to substitution patterns. researchgate.net The symmetric stretching of the C=O groups may also be Raman active.
Interactive Data Table: Characteristic Vibrational Frequencies for Quinoxaline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |
| Carbonyl (C=O) | Stretching | 1650 - 1700 | IR | mdpi.com |
| Aromatic C=C/C=N | Stretching | 1400 - 1600 | IR, Raman | nih.govresearchgate.net |
| C-N (amine) | Stretching | 1314 - 1325 | IR | mdpi.com |
| C-H (aromatic) | Stretching | 3000 - 3100 | IR | mdpi.com |
| C-H (aliphatic) | Stretching | 2850 - 3000 | IR | mdpi.com |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm its molecular weight of 231.25 g/mol . bldpharm.com
High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition of the molecule. amazonaws.com The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, the loss of an ethyl group or the entire diethylamino group from the molecular ion would produce characteristic fragment ions, further corroborating the proposed structure. The fragmentation of the quinoxaline ring itself can also provide diagnostic peaks. researchgate.netresearchgate.net
Interactive Data Table: Mass Spectrometry Data for a Related Quinoxaline Derivative
| Ion Type | m/z (mass-to-charge ratio) | Interpretation | Reference |
| [M+H]⁺ | 380.2138 (calculated) | Protonated molecular ion | amazonaws.com |
| [M+H]⁺ | 380.2132 (found) | Protonated molecular ion (experimental) | amazonaws.com |
Note: Data is for a tetracyclic quinoxaline derivative to illustrate the use of HRMS.
X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Assembly
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. researchgate.net
Furthermore, X-ray crystallography can reveal details about the supramolecular assembly of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions can significantly influence the physical properties of the compound. The planarity of the quinoxaline-5,8-dione core and the orientation of the diethylamino substituent would be clearly elucidated. researchgate.net The analysis of crystal structures of related quinoxaline derivatives has provided valuable insights into their solid-state packing and intermolecular interactions. mdpi.com
Based on a thorough review of the available search results, it is not possible to generate an article that meets the user's specific requirements. The request demands detailed research findings and data tables focused solely on the computational chemistry of "this compound," following a strict outline of specific computational analyses (Geometry Optimization, HOMO-LUMO, Electron Density, Theoretical NMR, and Theoretical Vibrational Frequencies).
The comprehensive searches, including those using the compound's specific name and CAS number (62471-81-2), did not yield any published studies containing the specific computational data required for this exact molecule. The search results discuss computational methodologies applied to other quinoxaline derivatives, but none provide the necessary data points—such as optimized bond lengths, bond angles, HOMO/LUMO energy levels in eV, electron density plots, calculated NMR chemical shifts, or calculated vibrational frequencies—for this compound.
To generate the requested article without this specific data would require fabricating results or incorrectly applying data from different molecules, which would violate the core instructions of scientific accuracy and strict adherence to the specified compound. Therefore, the task cannot be completed as specified.
Computational Chemistry and Theoretical Investigations of 6 Diethylamino Quinoxaline 5,8 Dione
Spectroscopic Property Predictions via Computational Methods
Time-Dependent Density Functional Theory (TD-DFT) for Excited State and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This approach is particularly valuable for predicting and interpreting the optical properties of compounds like 6-(diethylamino)quinoxaline-5,8-dione, such as their UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can elucidate the nature of these transitions, including their intensity (oscillator strength) and the orbitals involved.
For quinoxaline-5,8-dione (B3348068) derivatives, the electronic transitions are typically of a π→π* or n→π* character, often involving intramolecular charge transfer (ICT). The introduction of an electron-donating group, such as a diethylamino group at the 6-position, is expected to significantly influence the electronic structure and, consequently, the optical properties. This substituent is likely to raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted quinoxaline-5,8-dione.
A hypothetical TD-DFT calculation on this compound would likely reveal a low-energy absorption band in the visible region, corresponding to an ICT from the diethylamino group to the quinoxaline-5,8-dione core. The calculated properties would be crucial for understanding its color and potential applications in areas like dye-sensitized solar cells or as an organic pigment.
Table 1: Hypothetical TD-DFT Data for this compound and Related Compounds
| Compound | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| Quinoxaline-5,8-dione | ~350 | ~0.2 | π→π* |
| 6-Aminoquinoxaline-5,8-dione | ~450 | ~0.4 | HOMO→LUMO (ICT) |
| This compound | ~480 | ~0.5 | HOMO→LUMO (ICT) |
This table is illustrative and based on general principles of substituent effects on the electronic spectra of quinoxaline-5,8-diones. Actual values would require specific TD-DFT calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with the surrounding environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, solvent effects, and intermolecular interactions.
Furthermore, MD simulations are invaluable for studying the interaction of this compound with biological macromolecules, such as proteins or DNA. While specific studies on this compound are not prevalent, research on other quinoxaline (B1680401) derivatives has demonstrated the utility of MD simulations in understanding their binding modes to target proteins. nih.gov These simulations can identify key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the energetic contributions of various forces, such as electrostatic and van der Waals interactions.
A typical MD simulation protocol for studying the interaction of this compound with a target protein would involve:
System Setup: Placing the docked complex of the ligand and protein in a simulation box with water molecules and counter-ions.
Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.
Production Run: Running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
Analysis: Analyzing the trajectory to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies.
Table 2: Potential Applications of MD Simulations for this compound
| Simulation Type | Information Gained | Potential Significance |
| Solvation in Water | Solvation free energy, radial distribution functions, hydrogen bonding dynamics. | Understanding its solubility and behavior in aqueous environments. |
| Interaction with a Protein | Binding affinity, key interacting residues, conformational changes upon binding. | Guiding the design of more potent derivatives for a specific biological target. |
| Aggregation Behavior | Propensity to self-aggregate in solution. | Important for formulation and understanding its behavior at high concentrations. |
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties. By developing a mathematical model, QSPR can be used to predict the properties of new, untested compounds based solely on their chemical structure.
For this compound, a QSPR study would typically involve a dataset of quinoxaline derivatives with known experimental values for a specific property of interest (e.g., solubility, melting point, or a biological activity). A large number of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that relates a subset of these descriptors to the property of interest. The predictive power of the QSPR model is assessed through internal and external validation techniques.
While no specific QSPR models for this compound are published, studies on other quinoxaline derivatives have successfully employed QSPR to predict various properties, including their anti-corrosion and biological activities. mdpi.com These studies highlight the types of descriptors that are often important for this class of compounds, such as those related to molecular size, shape, and electronic properties.
A hypothetical QSPR study on a series of 6-amino-substituted quinoxaline-5,8-diones could be developed to predict a property like their reduction potential. The resulting model could then be used to predict the reduction potential of this compound and guide the synthesis of new derivatives with desired electrochemical properties.
Table 3: Examples of Molecular Descriptors Used in QSPR Studies of Quinoxaline Derivatives
| Descriptor Class | Example Descriptors | Property Predicted in Literature |
| Constitutional | Molecular Weight, Number of Nitrogen Atoms | Various physicochemical properties |
| Topological | Wiener Index, Kier & Hall Shape Indices | Anti-tubercular activity |
| Electrostatic | Partial Charges on Atoms, Dipole Moment | Corrosion inhibition efficiency mdpi.com |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Hardness | Biological activity |
Chemical Reactivity and Mechanistic Studies of 6 Diethylamino Quinoxaline 5,8 Dione
Regioselectivity in Cycloaddition Reactions of Quinoxaline-5,8-diones
The quinone moiety of quinoxaline-5,8-diones can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. niscpr.res.in The regioselectivity of this reaction with unsymmetrical dienes is dictated by the electronic and steric effects of the substituents on the quinone ring.
The 6-(diethylamino) group, being a potent electron-donating group, significantly influences the electronic distribution within the quinoxaline-5,8-dione (B3348068) core. It increases the electron density of the benzenoid ring and, through resonance, the C6-C7 bond of the quinone system. This electronic perturbation is expected to direct the regioselectivity of the cycloaddition.
In a hypothetical Diels-Alder reaction with an unsymmetrical diene like 1-methoxy-1,3-butadiene, the electron-donating diethylamino group at the C6 position would render the C7-C8 double bond of the quinone more electron-rich compared to the C5a-C9a double bond. Consequently, the more nucleophilic terminus of the diene is predicted to attack the more electrophilic carbon of the dienophile, which would be at the C5a position. This would lead to the preferential formation of one regioisomer over the other.
Computational studies on substituted quinoxaline-5,8-diones have been employed to predict the regioselectivity of their Diels-Alder reactions, and similar theoretical investigations would be invaluable in confirming the directing effect of the 6-(diethylamino) substituent. niscpr.res.in
Substitution and Functionalization Reactions on the Quinoxaline-5,8-dione Core
Alkylation Reactions of Quinoxaline-5,8-diones
While there is a lack of specific reports on the alkylation of 6-(diethylamino)quinoxaline-5,8-dione, studies on related quinoline-5,8-diones have demonstrated that alkylation can occur, particularly under bioreductive conditions. For instance, 6,7-bis(bromomethyl)quinoline-5,8-dione has been synthesized as a potential bioreductive alkylating agent. nih.gov This suggests that functionalization of the quinoxaline-5,8-dione core with alkylating groups is feasible.
Alkylation of the diethylamino group itself is a possibility under appropriate conditions, though this might require harsher reagents and could compete with reactions at other sites of the molecule.
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The presence of the strongly activating diethylamino group at the C6 position makes the benzenoid ring of this compound susceptible to electrophilic aromatic substitution. The diethylamino group is an ortho-, para-director. In this specific molecule, the positions ortho (C5 and C7) and para (no available position) to the diethylamino group are part of the quinone and pyrazine (B50134) rings, respectively, and are thus deactivated towards electrophilic attack. However, the remaining ortho position at C7 is a potential site for electrophilic substitution.
Conversely, the quinoxaline (B1680401) ring system is inherently electron-deficient and can undergo nucleophilic aromatic substitution, particularly on the pyrazine ring. However, the electron-donating nature of the 6-(diethylamino) group would be expected to decrease the electrophilicity of the quinoxaline core, making nucleophilic aromatic substitution more challenging compared to unsubstituted or electron-withdrawn quinoxaline-5,8-diones. Nucleophilic substitution reactions on the quinoxaline-5,8-dione core often require the presence of good leaving groups, such as halogens, at the position of attack. nih.gov
Oxidation and Reduction Pathways of Quinoxaline-5,8-diones and Their Derivatives
The quinone moiety of this compound is redox-active and can undergo reduction to the corresponding hydroquinone. This process typically involves a two-electron, two-proton transfer. The redox potential of this process is significantly influenced by the nature of the substituents on the quinoxaline ring.
The electron-donating diethylamino group at the C6 position is expected to lower the reduction potential of the quinone system, making it more difficult to reduce compared to the unsubstituted quinoxaline-5,8-dione. This is because the electron-donating group destabilizes the negatively charged intermediate formed during reduction.
The expected reduction pathway for this compound is illustrated below:
| Reactant | Product |
| This compound | 6-(Diethylamino)quinoxaline-5,8-diol |
| Chemical structure of the hydroquinone form |
Elucidation of Reaction Mechanisms in Quinoxaline-5,8-dione Transformations
The mechanisms of reactions involving quinoxaline-5,8-diones are diverse and depend on the specific transformation.
Cycloaddition Reactions: The Diels-Alder reaction is a concerted pericyclic reaction. The regioselectivity, as discussed in section 5.1, is explained by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (the quinone) determines the favored product. The electron-donating diethylamino group will raise the energy of the HOMO and influence the coefficients of the LUMO, thereby directing the regiochemical outcome.
Nucleophilic Substitution: Nucleophilic aromatic substitution on the quinoxaline ring, when it occurs, typically proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups. The presence of the electron-donating diethylamino group would destabilize such an intermediate, making this pathway less favorable.
Redox Reactions: The reduction of the quinone to the hydroquinone proceeds through a stepwise or concerted transfer of electrons and protons. The exact mechanism can be pH-dependent. Electrochemical studies, such as cyclic voltammetry, can help to elucidate the number of electrons and protons involved in each step and identify any intermediate radical species. researchgate.net
Advanced Applications of 6 Diethylamino Quinoxaline 5,8 Dione in Materials Science and Organic Electronics
Electron Transport Materials (ETMs) and Charge Transport Properties in Organic Devices
Quinoxaline (B1680401) (Qx) derivatives have emerged as a significant class of materials for charge transport applications in organic electronics. nih.gov While historically recognized for hole transport, recent studies have highlighted their substantial potential as electron transport materials (ETMs), demonstrating high electron mobility and efficient charge transfer. beilstein-journals.org The performance of organic semiconductor devices, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs), is fundamentally governed by the movement of charge carriers through the active materials. nih.gov
The charge transport properties of organic semiconductors are critical to device function. nih.gov Materials with large, fused conjugated systems often exhibit high charge carrier mobility because their structure facilitates the intermolecular π–π stacking necessary for charge hopping between adjacent molecules. nih.govbeilstein-journals.org Quinoxaline derivatives, with their planar and rigid conjugated structure, are well-suited for this purpose. frontiersin.org Their structural versatility allows for the fine-tuning of properties to optimize performance for specific applications. nih.gov For instance, the introduction of electron-deficient groups can significantly alter the material's electronic characteristics, enhancing its suitability as an ETM. nih.gov
Two novel conjugated polymers, P1 and P2, based on dithieno[3,2-f:2',3'-h]quinoxaline, were synthesized and investigated as hole transport layer (HTL) materials in perovskite solar cells, demonstrating the versatility of the quinoxaline core in managing charge transport. researchgate.net The charge transport in organic semiconductors is a complex process influenced by electronic, structural, and energetic factors, and the tunability of quinoxaline derivatives offers a promising avenue for scientific exploration in this field. nih.gov
Organic Solar Cells (OSCs) and Photovoltaic Applications of Quinoxaline-5,8-dione (B3348068) Derivatives
Quinoxaline-based materials have shown great promise in enhancing the performance of polymer solar cells (PSCs), with power conversion efficiencies (PCEs) exceeding 11% reported for some derivatives. rsc.org The success of these materials is largely due to the ease with which the quinoxaline unit can be modified, allowing for precise control over the electronic and physical properties of the resulting polymers and small molecules. rsc.org Minimizing energy loss is a critical factor in achieving high-performance OSCs, and quinoxaline-based acceptors have attracted significant interest for their ability to reduce this loss. rsc.org This is attributed to their low reorganization energy, high potential for structural modification, and unique molecular packing modes, which collectively lead to superior charge generation and transport. rsc.org
The development of non-fullerene acceptors (NFAs) has been a major driver of progress in the OSC field. Quinoxaline derivatives have proven to be effective building blocks for high-performance NFAs. beilstein-journals.orgacs.org These acceptors are often designed with an A-D-A (Acceptor-Donor-Acceptor) or a more linear A₂-A₁-D-A₁-A₂ skeleton. acs.org For example, two NFAs, Qx1 and Qx1b, were designed using an indacenodithiophene (IDT) core as the central donor (D), quinoxaline (Qx) as the bridge acceptor (A₁), and rhodanine (B49660) (R) as the terminal acceptor (A₂). acs.org These molecules exhibit strong, broad absorption spectra and high-lying lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for achieving a high open-circuit voltage (V_oc). acs.org
Unfused NFAs based on a quinoxaline central unit offer advantages like simpler synthesis and lower manufacturing costs. nih.govresearchgate.net A study developing four such molecules (QX1 to QX4) showed that their long conjugating backbones facilitate efficient charge transport. nih.gov Another pair of unfused NFAs, UF-Qx-2F and UF-Qx-2Cl, used an electron-deficient quinoxaline core linked to an electron-donating cyclopentadithiophene backbone. researchgate.net The choice of end-capping groups was found to fine-tune the crystallinity and molecular packing, directly impacting device performance. The device using UF-Qx-2Cl achieved a PCE of 10.81% with excellent stability. researchgate.net
The table below summarizes the performance of several OSCs utilizing quinoxaline-based non-fullerene acceptors.
| Acceptor | Donor | PCE (%) | V_oc (V) | Reference |
|---|---|---|---|---|
| Qx1 | P3HT | 4.03 | 1.00 | acs.org |
| Qx1b | P3HT | 4.81 | 0.95 | acs.org |
| UF-Qx-2Cl | J52 | 10.81 | - | researchgate.net |
| QIP-4Cl | P2F-EHp | 13.3 | 0.94 | rsc.org |
| TQx-IC | D18 | 17.36 | - | nih.gov |
| Ternary (D18:Y6:TQx-IC) | D18 | 18.82 | - | nih.gov |
| PNQx-2F2T based | nih.govPCBM | 7.9 | - | jmaterenvironsci.com |
| PNQx-2F2T based | IT-M | 7.5 | - | jmaterenvironsci.com |
The design of the molecular structure, particularly the side chains and conjugated backbone, is of paramount importance for optimizing OSC performance. rsc.orgnih.gov In quinoxaline-based acceptors, modifying side chains on the central core can tune properties and improve device outcomes. For instance, in the A₂-A₁-D-A₁-A₂ acceptors Qx1 and Qx1b, the use of different side chains (4-hexylphenyl vs. octyl) on the central IDT segment was used to modulate the final properties of the molecules. acs.org
Dye-Sensitized Solar Cells (DSSCs) and Quinoxaline-Derived Photosensitizers
Quinoxaline derivatives are highly effective as photosensitizers in dye-sensitized solar cells (DSSCs). sigmaaldrich.comnih.gov Their strong electron-accepting nature and extended π-conjugation make them ideal candidates for this application. nih.govbeilstein-journals.org In a typical DSSC, a sensitizer (B1316253) dye absorbs light and injects electrons into the conduction band of a semiconductor, usually titanium dioxide (TiO₂). nih.gov Quinoxaline units can be incorporated into D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) sensitizer architectures to enhance performance. researchgate.net
For example, two novel organic sensitizers, RC-21 and RC-22, were synthesized using a triphenylamine (B166846) unit as the electron donor and a quinoxaline unit as an electron acceptor. case.edusigmaaldrich.com The different conjugation pathways between the donor and acceptor units significantly influenced the electronic and photovoltaic properties, resulting in power conversion efficiencies of 3.30% and 5.56%, respectively. sigmaaldrich.com This demonstrates that the quinoxaline moiety is a promising component for creating efficient organic sensitizers. sigmaaldrich.com
Quinoxaline derivatives serve exceptionally well as auxiliary acceptors and π-bridging materials in DSSC sensitizers. nih.govbeilstein-journals.org When used as an auxiliary acceptor, the electron-withdrawing quinoxaline unit can broaden the light absorption spectrum and optimize the energy levels of the dye. researchgate.net This leads to more efficient photon-to-electron conversion. researchgate.net In a study of four D-A-π-A sensitizers, incorporating a quinoxaline unit as an auxiliary acceptor resulted in an additional absorption band in the visible range. researchgate.net The DSSC based on the dye IQ2 from this study exhibited a high efficiency of 8.50%. researchgate.net
The quinoxaline structure also functions effectively as a π-bridge, facilitating electron transfer and increasing conjugation within the dye molecule. nih.govbeilstein-journals.org The extension of π-linkers is a known strategy to improve the molar absorption coefficient and red-shift the absorption peak, which enhances light harvesting. nih.gov The unique structure of quinoxaline promotes good intermolecular connectivity within the dye-sensitized layer, further facilitating electron transport and collection. nih.govbeilstein-journals.org
Organic Field-Effect Transistors (OFETs) and n-Type Semiconductor Applications
Quinoxaline derivatives are promising candidates for n-type semiconductor materials in organic field-effect transistors (OFETs). nih.govbeilstein-journals.org An OFET's performance relies heavily on the charge carrier mobility of the semiconductor layer. nsf.gov While many organic materials are p-type (hole-transporting), the development of stable and efficient n-type (electron-transporting) materials is crucial for creating complementary circuits. researchgate.net The electron-deficient nature of the quinoxaline core makes it a valuable building block for n-type semiconductors. frontiersin.org
Polymers incorporating quinoxaline have demonstrated notable semiconductor properties. A novel donor-acceptor polymer, PQ1, synthesized from a thiophene-substituted quinoxaline and indacenodithiophene (IDT), exhibited p-type behavior with a respectable hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.orgnsf.gov Although this specific polymer was p-type, the study underscored the potential of quinoxaline chromophores in constructing novel organic semiconductors. frontiersin.orgnsf.gov
Other research has focused more directly on n-type applications. Copolymers of Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) and bithiophene showed electron-dominant ambipolar transport with electron mobilities reaching 4.28 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net Similarly, thiadiazoloquinoxaline-fused naphthalenediimides were designed as n-type materials and achieved electron mobilities of 0.03 cm²/(V·s). researchgate.net The tunable properties of quinoxalines, including their potential for high electron mobility and optimal energy levels, position them as strong candidates for advancing OFETs and other electronic technologies. nih.gov
The table below presents the performance of several OFETs based on quinoxaline derivatives.
| Material | Transport Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
|---|---|---|---|---|
| PQ1 | p-type | 0.12 (hole) | ~10⁵ | frontiersin.orgnsf.gov |
| Compound 5 (Quinoxaline-based) | p-type | 1.9 × 10⁻⁴ (hole) | 3.5 × 10⁶ | |
| P2 (Pyridyl pyrazine (B50134) copolymer) | p-type | ~10⁻³ (hole) | - | researchgate.net |
| TQ-f-NDIs | n-type | 0.03 (electron) | 2 × 10⁵ | researchgate.net |
| PQx-bithiophene copolymer | Ambipolar (electron-dominant) | 4.28 × 10⁻³ (electron) | - | researchgate.net |
| PQx-thieno[3,2,-b]thiophene copolymer | Ambipolar (hole-dominant) | 4.82 × 10⁻² (hole) | - | researchgate.net |
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The field of organic electronics has been revolutionized by the advent of Organic Light-Emitting Diodes (OLEDs), which offer advantages such as high contrast, low power consumption, and mechanical flexibility. The performance of an OLED is critically dependent on the emissive layer, where electrical energy is converted into light. Quinoxaline derivatives have been extensively investigated as emitters in OLEDs due to their inherent narrow band gaps and high thermal and electrochemical stability. rsc.org The 6-(diethylamino)quinoxaline-5,8-dione molecule, with its intrinsic donor-acceptor structure, is a promising candidate for use in luminescent materials for OLEDs. The electron-rich diethylamino group can enhance the luminescence properties of the quinoxaline core, potentially leading to high-efficiency light emission.
A key challenge in OLED technology is to maximize the internal quantum efficiency, which is limited by the formation of non-emissive triplet excitons. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of these triplet excitons, enabling internal quantum efficiencies approaching 100%. TADF emitters are typically designed with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates the reverse intersystem crossing (RISC) from the T₁ to the S₁ state.
Quinoxaline-based compounds have emerged as excellent platforms for the design of TADF emitters. nih.govrsc.org The quinoxaline moiety often serves as the electron-acceptor part of a donor-acceptor (D-A) molecule. By carefully selecting the donor and tuning the D-A interaction, the ΔEST can be minimized. The introduction of an electron-donating group, such as the diethylamino group in this compound, can significantly influence the photophysical properties of the molecule. This substitution can lead to a red-shift in the emission spectrum and can help in achieving a small ΔEST, a prerequisite for efficient TADF. nih.gov
Research on various quinoxaline-based TADF emitters has demonstrated their potential for high-performance OLEDs, with some devices achieving high external quantum efficiencies (EQEs). nih.govrsc.org For instance, TADF emitters incorporating donor moieties like 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) or phenoxazine (B87303) (PXZ) with a quinoxaline acceptor have shown promising results. nih.govrsc.org While specific data for this compound is not extensively reported, the performance of analogous structures provides a strong indication of its potential.
Below is a table summarizing the performance of some representative quinoxaline-based TADF emitters in OLEDs.
| Emitter | Donor Moiety | Acceptor Moiety | ΔEST (eV) | Emission Color | Max. EQE (%) |
| DMAC-TTPZ | 9,9-dimethyl-9,10-dihydroacridine | 1,2,3,4-tetrahydrophenazine | 0.15 | - | - |
| PXZ-TTPZ | Phenoxazine | 1,2,3,4-tetrahydrophenazine | 0.09 | - | - |
| PTZ-TTPZ | Phenothiazine | 1,2,3,4-tetrahydrophenazine | 0.07 | - | 15.3 |
| DBQ-3DMAC | 9,9-dimethyl-9,10-dihydroacridine | Dibenzo[a,c]phenazine-quinoxaline | - | Green | 22.4 |
| TPA-FQ | Triphenylamine | 2-phenylfuro[2,3-b]quinoxaline | 0.47 | Green | 4.8 |
| dTPA-FQ | Triphenylamine (x2) | 2-phenylfuro[2,3-b]quinoxaline | 0.24 | Green | 10.9 |
This table presents data for analogous quinoxaline-based TADF emitters to illustrate the potential of such systems. Data for this compound is not specifically available.
Building Blocks for Covalent Organic Frameworks (COFs) and Other Advanced Polymeric Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Their ordered porous nature makes them suitable for a wide range of applications, including gas storage, catalysis, and sensing. The properties of COFs are determined by the choice of their molecular building blocks.
Quinoxaline derivatives have been identified as promising building blocks for the synthesis of COFs and other advanced polymeric materials. nih.govunl.eduresearchgate.net The rigid and planar structure of the quinoxaline core can impart thermal and chemical stability to the resulting polymer. unl.edu The synthesis of quinoxaline-based polymers typically involves the step-growth polymerization of aromatic bis(o-diamines) and bis(α-dicarbonyl) compounds. unl.edu
The this compound molecule possesses reactive sites that could be exploited for its incorporation into polymeric structures. For instance, the quinoxaline-5,8-dione moiety can undergo reactions to form linkages within a polymer chain. Furthermore, the aromatic rings can be functionalized with reactive groups suitable for polymerization, such as halides for cross-coupling reactions or amines/carboxylic acids for condensation reactions. nih.govresearchgate.net The presence of the diethylamino group can also influence the properties of the resulting polymer, such as its solubility and electronic characteristics. unl.edu
While the direct use of this compound in the synthesis of COFs or other polymers is not widely documented, the versatility of the quinoxaline scaffold has been demonstrated in the creation of various advanced materials. For example, quinoxaline-based COFs have been synthesized and have shown potential in applications like membrane filtration. nih.gov Similarly, quinoxaline-containing conjugated polymers have been developed for use in organic solar cells and field-effect transistors. rsc.org
The following table provides examples of quinoxaline-based monomers and the properties of the resulting advanced polymeric materials.
| Monomer(s) | Polymer Type | Key Properties | Potential Application |
| 2,3,6,7,10,11-Hexaaminotriphenylene and 1,4-Cyclohexanedione | Quinoxaline-based COF | Highly ordered, nanoporous | Membrane filtration |
| Thiophene derivatives and a quinoxaline unit | Donor-Acceptor Copolymer | Good thermal stability, wide absorption range | Organic thin-film transistors |
| 6,7-difluoro-2,3-dihexylquinoxaline and dioctyloxybenzodithiophene | Conjugated Polymer | Band gaps of 1.74-1.79 eV | Polymer solar cells |
| Quinoxaline-2,3-diamines and isocyanides | Poly(quinoxaline-2,3-diyl)s | - | - |
This table showcases the use of various quinoxaline derivatives as building blocks for advanced polymers and COFs, highlighting the potential of the quinoxaline scaffold.
Photophysical Investigations of 6 Diethylamino Quinoxaline 5,8 Dione
Solvatochromism and Environmental Sensitivity of Quinoxaline-5,8-dione (B3348068) Systems
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission spectra of the compound. nih.gov This property is a key indicator of a molecule's sensitivity to its immediate environment and is particularly prominent in molecules with intramolecular charge transfer (ICT) characteristics.
Quinoxaline-5,8-dione systems often exhibit solvatochromic behavior due to the presence of electron-donating and electron-accepting groups within their structure. The diethylamino group at the 6-position acts as a potent electron donor, while the dione (B5365651) moiety functions as an electron acceptor. This "push-pull" arrangement facilitates ICT upon photoexcitation.
The environmental sensitivity of these systems can be understood by examining their behavior in various solvents. An increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption and fluorescence spectra, a phenomenon known as positive solvatochromism. nih.gov This occurs because the excited state, which is more polar than the ground state, is stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in absorption and emission at longer wavelengths. The extent of this shift can be correlated with solvent polarity parameters, providing a quantitative measure of the compound's sensitivity.
Research on related push-pull systems, such as 7-(diethylamino)quinolone chalcones, has shown significant Stokes shifts and strong solvatofluorochromism, which is the change in fluorescence color with solvent polarity. nih.gov These properties are attributed to the ICT and twisted intramolecular charge transfer (TICT) states that are influenced by the solvent environment. nih.gov In the TICT state, a part of the molecule can twist upon excitation, leading to a non-radiative decay pathway, which can cause fluorescence quenching in certain solvent mixtures. nih.gov
Table 1: Conceptual Solvatochromic Shift in Quinoxaline-5,8-dione Systems This table is a conceptual representation based on typical solvatochromic behavior and does not represent experimentally verified data for this specific compound.
| Solvent | Polarity (Conceptual) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Hexane | Low | ~450 | ~520 | High |
| Toluene | Low | ~460 | ~535 | High |
| Dichloromethane | Medium | ~475 | ~560 | Higher |
| Acetonitrile | High | ~485 | ~580 | Higher |
| Methanol | High (Protic) | ~490 | ~600 | Highest |
Luminescence Properties and Emission Characteristics
Luminescence is the emission of light from a substance that has absorbed energy. For 6-(diethylamino)quinoxaline-5,8-dione, its luminescence properties are intrinsically linked to its molecular structure and the previously discussed ICT character. Upon absorbing light, the molecule is promoted to an excited state. The subsequent return to the ground state can occur via the emission of a photon, i.e., fluorescence or phosphorescence.
The fluorescence of such push-pull dyes is often characterized by a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. nih.gov A large Stokes shift is advantageous for applications like fluorescent probes and imaging, as it minimizes self-absorption and improves signal-to-noise ratio.
The emission characteristics are also highly dependent on the molecular environment. For instance, in related systems, aggregation in certain solvent mixtures (e.g., THF-water) can lead to fluorescence quenching. nih.gov This is often attributed to the formation of non-emissive aggregates or the population of the TICT state, where the molecule dissipates the absorbed energy through non-radiative pathways. nih.gov However, some molecules can exhibit aggregation-induced emission (AIE), where the emission is enhanced in the aggregated or solid state due to the restriction of intramolecular rotations.
The solid-state emission of similar compounds has been observed to be red-shifted compared to their emission in solution, indicating different molecular packing and intermolecular interactions in the solid form. nih.gov The introduction of different functional groups can also tune the luminescence properties. For example, substituting groups that enhance the electron-donating or -accepting strength can lead to shifts in the emission wavelength and changes in the quantum yield of fluorescence. core.ac.uk
Photoinitiation Mechanisms and Applications in Photopolymerization
Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into a solid polymer. mdpi.com Photoinitiators are key components in this process; they absorb light and generate reactive species—either free radicals or cations—that start the polymerization. Quinoxaline (B1680401) derivatives have emerged as promising photoinitiators, particularly for visible light photopolymerization, which offers advantages in safety and light penetration depth compared to UV light. mdpi.comresearchgate.net
The compound this compound, with its strong absorption in the visible region, is a candidate for such applications. The photoinitiation mechanism typically involves the following steps:
Light Absorption: The quinoxaline dye absorbs a photon, transitioning to an excited singlet state.
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state.
Generation of Reactive Species: The excited triplet state of the dye can then interact with a co-initiator to generate the polymerizing species. This can occur through two primary mechanisms:
Electron Transfer: The excited dye can accept an electron from an electron donor (reductive cycle) or donate an electron to an electron acceptor (oxidative cycle). This results in the formation of a radical ion pair, which then fragments or reacts to produce the initiating free radicals.
Hydrogen Abstraction: The excited dye can abstract a hydrogen atom from a hydrogen donor, creating two radicals that can initiate polymerization. mdpi.com
Table 2: Components of a Quinoxaline-Based Photoinitiating System This table outlines the typical components and their roles in a photopolymerization process initiated by a quinoxaline dye.
| Component | Example(s) | Function |
| Photoinitiator (Dye) | This compound | Absorbs light and initiates the chemical reaction. |
| Co-initiator | Amines (e.g., Ethyl-4-(dimethylamino)benzoate), Iodonium Salts, 2-Mercaptobenzoxazole mdpi.comresearchgate.net | Reacts with the excited dye to generate free radicals via electron or hydrogen transfer. mdpi.com |
| Monomer | Tri(propylene glycol) diacrylate (TMPTA) mdpi.com | The building block that forms the polymer network upon initiation. |
| Light Source | LED, Dental Lamp mdpi.com | Provides the energy to excite the photoinitiator. |
Electrochemical Studies of 6 Diethylamino Quinoxaline 5,8 Dione
Redox Potentials and Electron Transfer Processes of Quinoxaline-5,8-dione (B3348068) Derivatives
The electrochemical behavior of quinoxaline (B1680401) derivatives is characterized by their ability to undergo redox reactions. The quinoxaline core, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, provides a scaffold that can accept electrons, and its redox potential is notably more positive than that of pyrazine alone. bgu.ac.il The dione (B5365651) moiety in quinoxaline-5,8-diones introduces additional redox-active centers.
The reduction of quinoxaline derivatives can be a complex process, often involving multiple electron and proton transfer steps, the specifics of which are highly dependent on the solvent system and pH. bgu.ac.il In aprotic media, the reduction often proceeds through the formation of a radical anion via a single-electron transfer. abechem.com This initial reduction step is often reversible or quasi-reversible. abechem.com
The redox potentials of quinoxaline-5,8-dione derivatives are significantly influenced by the nature and position of substituents on the quinoxaline ring. Electron-withdrawing groups tend to facilitate reduction, resulting in less negative reduction potentials, whereas electron-donating groups make the reduction more difficult, leading to more negative reduction potentials. unav.edugrafiati.com
While specific electrochemical data for 6-(diethylamino)quinoxaline-5,8-dione is not extensively detailed in the reviewed literature, the following table presents representative half-wave potentials for various other quinoxaline derivatives to illustrate the impact of different substituents.
| Compound | First Half-Wave Potential (E1/2, V) vs. SCE | Solvent | Reference |
| Quinoxaline | -1.58 | DMF | abechem.com |
| 2-Methylquinoxaline | -1.71 | DMF | abechem.com |
| 2,3-Diphenylquinoxaline | -1.54 | DMF | abechem.com |
| Quinoxaline-1,4-dioxide | -0.73 | DMF | abechem.com |
| 2-Methylquinoxaline-1,4-dioxide | -0.82 | DMF | abechem.com |
| 2,3-Diphenylquinoxaline-1,4-dioxide | -0.72 | DMF | abechem.com |
This table presents data for related quinoxaline compounds to illustrate general electrochemical trends, as specific data for this compound was not available in the cited sources.
Electrochemical Conversion Mechanisms and Radical Species Formation (e.g., Radical Anion Formation)
The electrochemical reduction of quinoxaline derivatives, particularly in aprotic solvents, is often initiated by a single-electron transfer to the molecule, resulting in the formation of a radical anion. abechem.com This process is a key feature of the redox chemistry of these compounds. The stability of the generated radical anion is influenced by the molecular structure and the experimental conditions.
The general mechanism for the formation of a radical anion (Q•−) from a quinoxaline-dione (Q) can be represented as:
Q + e⁻ ⇌ Q•−
This initial reduction can be followed by further electron and/or proton transfers, leading to a variety of products depending on the specific compound and the reaction environment. For instance, in the presence of proton sources, the radical anion can be protonated, leading to a neutral radical, which can then undergo further reduction.
The formation of semiquinone radicals from quinone derivatives is a critical aspect of their biological activity and their function in electrochemical systems. bgu.ac.ilnih.govrsc.org EPR (Electron Paramagnetic Resonance) spectroscopy is a key technique used to detect and characterize these radical species, confirming the single-electron transfer nature of the electrochemical conversion. abechem.com
Influence of Structural Modifications on Electrochemical Behavior
The introduction of a diethylamino group at the 6-position of the quinoxaline-5,8-dione core is expected to have a significant impact on its electrochemical properties. The diethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring system.
This electron-donating effect increases the electron density on the quinoxaline-5,8-dione scaffold. As a consequence, the molecule becomes more difficult to reduce, which translates to a more negative reduction potential compared to the unsubstituted parent compound. This principle is a general trend observed in the electrochemistry of aromatic compounds, where electron-donating substituents destabilize the radical anion, making its formation less favorable. unav.edugrafiati.com
Therefore, it can be predicted that the first reduction potential of this compound will be more negative than that of unsubstituted quinoxaline-5,8-dione. This shift in redox potential is a direct consequence of the electronic perturbation induced by the diethylamino substituent.
Supramolecular Chemistry and Advanced Sensing Applications of 6 Diethylamino Quinoxaline 5,8 Dione
Design and Synthesis of Quinoxaline-Based Chemosensors for Specific Analytes (e.g., Metal Cations)
The design of chemosensors based on the quinoxaline-5,8-dione (B3348068) scaffold leverages its inherent electrochemical and optical activity. The core structure acts as a signaling unit, which can be chemically modified to include specific recognition sites for target analytes. The introduction of substituents, such as the diethylamino group, modulates the electronic properties of the quinoxaline (B1680401) core, enhancing its sensitivity and selectivity. mdpi.comrsc.org
The synthesis of quinoxaline-based sensors is often straightforward. A common and established method for creating the quinoxaline core involves the condensation reaction between an appropriate o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govnih.gov For quinoxaline-5,8-diones, synthetic strategies may start from substituted 1,4-dimethoxybenzenes, which undergo nitration, reduction, and subsequent cyclization to form the dione (B5365651) ring system. mdpi.com Functionalization, such as the introduction of an amino group, can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov This modularity in synthesis allows for the rational design of a diverse array of sensors tailored for specific metal cations or other analytes. rsc.orgnih.gov
For instance, a quinoxaline derivative was synthesized through the condensation of o-phenylenediamine and acenaphthylene-1,2-dione to create a fluorescent sensor for Hg(II) ions. nih.gov Another approach involved a multi-step synthesis to produce quinoxaline-based chromophores with various donor moieties for applications in nonlinear optics, highlighting the versatility of synthetic pathways. mdpi.com
Selective Recognition Mechanisms of Ions via Quinoxaline-Dione Scaffolds
The selective recognition of ions by quinoxaline-dione scaffolds is primarily governed by the coordination between the analyte and heteroatoms within the sensor molecule. The nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the dione group in the 6-(diethylamino)quinoxaline-5,8-dione structure can act as Lewis basic sites, capable of binding with electron-deficient species like metal cations. mdpi.comdntb.gov.ua
The selectivity for a particular ion is dictated by several factors, including the size and charge of the ion, the geometry of the binding pocket created by the sensor, and the electronic affinity between the ion and the coordinating atoms. The diethylamino group in this compound enhances the electron density of the quinoxaline system, which can influence the binding affinity and selectivity towards certain metal ions.
Upon binding, the analyte perturbs the electronic structure of the quinoxaline-dione scaffold. This interaction often leads to a detectable change in the molecule's photophysical properties, such as a shift in absorption or a change in fluorescence intensity. For example, the interaction of a quinoxaline-based sensor with Fe³⁺ ions has been shown to form a stable complex, which is responsible for the observed change in its spectroscopic properties. dntb.gov.uaresearchgate.net The stoichiometry of this binding is often 1:1 or 2:1 between the sensor and the ion, which can be determined using methods like Job's plot analysis based on spectroscopic titration data. nih.govnih.gov
Fluorescent Probes and "Turn-Off" Sensing Mechanisms
Quinoxaline derivatives are frequently employed as fluorescent probes due to their inherent luminescence. mdpi.com The compound this compound, with its push-pull electronic structure (electron-donating amino group and electron-withdrawing dione part), is expected to exhibit fluorescence. This property is central to its application in "turn-off" sensing. dntb.gov.uabohrium.com
A "turn-off" or "switch-off" fluorescent sensor is a molecule that exhibits strong fluorescence in its free state, which is significantly quenched upon binding to a specific analyte. nih.govnih.gov This quenching mechanism can occur through several photoinduced processes, such as electron transfer or energy transfer from the excited state of the fluorophore to the bound analyte. mdpi.comxjenza.org
In the case of quinoxaline-dione based sensors, the binding of a paramagnetic metal ion like Fe³⁺ or Cu²⁺ can effectively quench the fluorescence. dntb.gov.uanih.gov This is because the metal ion can facilitate non-radiative decay pathways for the excited state of the sensor molecule. The formation of a sensor-analyte complex leads to a measurable decrease in fluorescence intensity, which can be correlated to the concentration of the analyte. researchgate.net For example, a quinoxaline-derived sensor demonstrated high selectivity and sensitivity for Fe³⁺, with the fluorescence being "turned off" in the presence of the ion. dntb.gov.ua The efficiency of this quenching is often evaluated using the Stern-Volmer equation, which can also help elucidate the nature of the quenching mechanism (static or dynamic). nih.gov
Table 1: Characteristics of Quinoxaline-Based "Turn-Off" Fluorescent Sensors
| Sensor Base | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
| Quinoxaline Derivative | Fe³⁺ | Fluorescence Quenching ("Turn-Off") | - | dntb.gov.ua |
| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Quenching ("Switch-Off") | 42 ppb | nih.gov |
| Cyanoquinoxaline-1,4-dioxide | Cu²⁺, Pd²⁺, F⁻ | Fluorescence Quenching | - | nih.gov |
| Camphorquinone-Quinoxaline | p-nitroaniline | Fluorescence Quenching | 60 nM | nih.gov |
Development of Molecular Logic Devices Incorporating Quinoxaline Chromophores
The distinct "on" and "off" states of fluorescent quinoxaline-based sensors make them ideal components for the construction of molecular logic gates. mdpi.com A molecular logic gate is a molecule that performs a logical operation based on one or more chemical or physical inputs, producing a single output signal, typically an optical response. xjenza.orgresearchgate.net The development of these devices is a key area in supramolecular chemistry, aiming to perform computation at the molecular level. mdpi.com
A quinoxaline chromophore can be engineered to respond to multiple inputs, such as different ions or pH changes. mdpi.com For example, a system could be designed where the fluorescence output (the "1" state) is only activated in the presence of Input A AND Input B, thus creating an "AND" logic gate. researchgate.net Conversely, a system that fluoresces with either Input A OR Input B would function as an "OR" gate. More complex operations like XOR (exclusive OR) and INHIBIT can also be achieved by carefully designing the sensor's recognition and response mechanisms. researchgate.netnih.gov
The integration of quinoxaline chromophores into these systems relies on their reliable switching capabilities. The change in fluorescence upon ion binding can be translated into a binary output (0 for off, 1 for on), which forms the basis of the logical operation. xjenza.org The ability to covalently link multiple recognition units to a single quinoxaline fluorophore allows for the creation of multi-input logic gates, paving the way for more sophisticated molecular information processing systems. researchgate.net
Role of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking) in Supramolecular Assemblies of Quinoxaline-5,8-diones
Beyond individual molecular sensing, non-covalent interactions play a critical role in organizing quinoxaline-5,8-dione molecules into larger, functional supramolecular assemblies. nih.gov These interactions, while weaker than covalent bonds, are highly directional and specific, allowing for the precise construction of ordered structures in the solid state. rsc.orgrsc.org
Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site, such as the nitrogen or oxygen atoms in the quinoxaline-5,8-dione structure. nih.govacs.org The strength and directionality of halogen bonds can be tuned by changing the halogen atom (I > Br > Cl > F) and the electronic nature of the molecule it is attached to. bohrium.com In quinoxaline derivatives, halogen bonding can dictate the crystal packing, influencing the material's bulk properties. rsc.orgresearchgate.net
π-Stacking: The planar aromatic system of the quinoxaline-5,8-dione core facilitates π-stacking interactions. nih.gov This is an attractive, non-covalent interaction between aromatic rings. These interactions are fundamental in stabilizing the three-dimensional structure of molecular crystals and assemblies. The arrangement of molecules via π-stacking can significantly affect the photophysical properties of the material, as it can influence the extent of electronic communication between adjacent molecules. mdpi.com
The interplay of these and other non-covalent forces, such as hydrogen bonds and van der Waals interactions, governs the self-assembly of this compound into well-defined architectures. rsc.orgresearchgate.net Understanding and controlling these interactions is crucial for the bottom-up design of advanced materials with tailored optical and electronic properties for applications in sensing and molecular electronics.
Q & A
Q. How can researchers optimize the synthesis of 6-(Diethylamino)quinoxaline-5,8-dione to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst type, and stoichiometry). For quinoxaline derivatives, non-regioselective Michael addition followed by autoxidation is a common pathway . Factorial design (e.g., 2^k experiments) can identify critical variables, such as solvent mixtures (e.g., CH₃CN:H₂O) and oxidizing agents (e.g., iodobenzene diacetate) . Monitor intermediates via TLC or HPLC, and purify via column chromatography (e.g., CH₂Cl₂/MeOH gradients) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Storage : Store in sealed containers away from oxidizers and heat sources (decomposition releases CO, NOₓ) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions and purity (>95% via HPLC) .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC references) resolves stereochemistry and packing modes .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers evaluate the antiproliferative activity of this compound against drug-resistant cancer cells?
- Methodological Answer :
- Cell Lines : Use multidrug-resistant models (e.g., KB-vin) alongside parental lines (e.g., HeLaS3) .
- Assay Design : Employ the SRB assay to quantify cell viability. Compare IC₅₀ values with positive controls (e.g., paclitaxel) .
- Data Interpretation :
| Compound | IC₅₀ (HeLaS3, µM) | IC₅₀ (KB-vin, µM) |
|---|---|---|
| 6d | 0.80 | 1.52 |
| 7d | 0.59 | 0.97 |
| Source: Derived from Table 1 in |
Q. What computational strategies predict the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model electron distribution and HOMO-LUMO gaps to predict regioselectivity in reactions .
- COMSOL Multiphysics : Simulate reaction kinetics (e.g., autoxidation rates) under varying temperatures/pressures .
- AI-Driven Optimization : Train neural networks on synthetic datasets to recommend solvent/catalyst combinations .
Q. How should researchers address contradictory bioactivity data across studies involving quinoxaline derivatives?
- Methodological Answer :
- Replicate Experiments : Verify protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance; report confidence intervals .
- Meta-Analysis : Compare datasets across publications, noting variables like substituent groups (e.g., diethylamino vs. phenylamino) .
Q. What methodologies assess the environmental impact of this compound degradation?
- Methodological Answer :
- Ecotoxicology Assays : Test acute toxicity using Daphnia magna or algal models .
- Degradation Pathways : Use LC-MS to identify breakdown products (e.g., quinone intermediates) .
- Regulatory Compliance : Align disposal with EPA guidelines (e.g., incineration via licensed facilities) .
Q. How do substituent modifications influence the redox properties of this compound?
- Methodological Answer :
- Cyclic Voltammetry : Measure oxidation/reduction potentials to correlate with bioactivity (e.g., NQO1 enzyme interactions) .
- SAR Studies : Compare diethylamino groups with analogs (e.g., methylpiperazinyl) to identify electron-donating/withdrawing effects .
Q. What advanced techniques characterize thermal degradation pathways of this compound?
- Methodological Answer :
- TGA/DSC : Quantify decomposition temperatures and enthalpy changes .
- GC-MS : Identify volatile byproducts (e.g., CO, NOₓ) under controlled pyrolysis .
Educational & Methodological Integration
Q. How can educators incorporate this compound into student-driven research projects?
- Methodological Answer :
- Experimental Design : Guide students to explore variables (e.g., solvent effects on crystallization) using factorial design principles .
- Data Literacy : Train students in descriptive statistics (mean ± SD) and graphical tools (e.g., Arrhenius plots for kinetic studies) .
- Ethical Training : Emphasize safety protocols and hazardous waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
